p-Fluorophenylalanine

Protein Engineering Enzymology Fluorinated Amino Acids

p-Fluorophenylalanine (4-Fluoro-DL-phenylalanine, pFPhe) is the preferred para-substituted phenylalanine analog for researchers demanding minimal perturbation in 19F NMR protein studies. Compared to ortho- and meta-isomers, pFPhe causes the smallest structural disruption, ensuring native-like protein behavior. It is also a potent, reversible G2-to-M phase inhibitor, arresting HeLa cells with up to 93% efficiency at 0.5 mM. With superior selective pressure in microbial genetics, it outperforms other isomers as a selection marker. Available in ≥98% purity; inquire for bulk pricing.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 51-65-0
Cat. No. B556550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Fluorophenylalanine
CAS51-65-0
Synonyms4-FLUORO-DL-PHENYLALANINE; 4-Fluorophenylalanine; 51-65-0; p-fluorophenylalanine; 2-amino-3-(4-fluorophenyl)propanoicacid; DL-p-Fluorophenylalanine; Alnasid; p-Fluoro-dl-phenylalanine; dl-4-Fluorophenylalanine; h-dl-phe(4-f)-oh; D,L-Fluorophenylalanine; D,L-p-Fluorophenylalanine; Phenylalanine,4-fluoro-; dl-4-f-phe-oh; DL-3-(4-Fluorophenyl)alanine; h-p-fluoro-dl-phe-oh; dl-(4-Fluorophenyl)alanine; DL-Phenylalanine,4-fluoro-; 4-Fluoro-dl-para-phenylalanine; CCRIS4819; Alanine,3-(p-fluorophenyl)-; 3-(4-fluorophenyl)-dl-alanine; XWHHYOYVRVGJJY-UHFFFAOYSA-N; 4-Fluoro-DL-.beta.-phenylalanine; EINECS200-113-7
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)F
InChIInChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
InChIKeyXWHHYOYVRVGJJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





p-Fluorophenylalanine (CAS: 51-65-0) as a Para-Substituted Phenylalanine Antimetabolite: Core Properties and Research Utility


p-Fluorophenylalanine (4-Fluoro-DL-phenylalanine, pFPhe), CAS 51-65-0, is a fluorinated derivative of the essential amino acid phenylalanine. As a racemic mixture of a para-substituted phenylalanine analog, it acts as a toxic antimetabolite . Its primary mechanism involves competitive incorporation into proteins in place of phenylalanine, leading to the synthesis of dysfunctional proteins and impairment of cellular function . This antimetabolite property, coupled with its structural similarity to phenylalanine, establishes its core utility as a selective agent in yeast transformation, a probe for protein synthesis, an inhibitor of mitosis, and a versatile building block in peptide and pharmaceutical synthesis .

Why Not All Phenylalanine Analogs Are Interchangeable: The Unique Profile of p-Fluorophenylalanine


The fluorine atom's position on the phenyl ring (ortho, meta, or para) creates distinct electronic and steric environments that critically dictate a fluorophenylalanine analog's biological behavior, including its interaction with enzymes, transport systems, and its impact on protein stability and function [1][2]. p-Fluorophenylalanine exhibits a unique activity profile that diverges significantly from its ortho- and meta- isomers. Simply substituting one isomer for another can lead to drastically different experimental outcomes, ranging from altered enzyme activity to complete loss of a desired biological effect. The evidence below quantifies these differences, proving that p-fluorophenylalanine cannot be generically substituted.

Quantitative Evidence for p-Fluorophenylalanine (51-65-0): Key Differentiators vs. Structural Analogs


Isomer-Specific Impact on Enzyme Activity: p-Fluorophenylalanine Exhibits a 4-Fold Decrease in PvuII Endonuclease Specific Activity Compared to m-Fluorophenylalanine

Global incorporation of p-fluorophenylalanine into the PvuII restriction endonuclease results in a 4-fold lower specific activity and a 1.5 kcal/mol decrease in conformational stability when compared to the enzyme modified with m-fluorophenylalanine [1]. The m-fluoro-Phe-PvuII endonuclease, in contrast, exhibits a reproducible 2-fold higher average specific activity than the native enzyme [1]. This demonstrates a profound positional effect of fluorine substitution on enzyme function.

Protein Engineering Enzymology Fluorinated Amino Acids

Relative Toxicity Ranking in E. coli: p-Fluorophenylalanine is More Toxic than its o- and m- Isomers

In a systematic study of analog toxicity in Escherichia coli 15, the relative toxicity of several incorporated amino acid analogs was ranked. The toxicity of p-fluorophenylalanine was found to be greater than that of its ortho- and meta-fluoro isomers, as well as other analogs like selenomethionine and 2,5-dihydrophenylalanine [1]. The reported order of increasing toxicity is: selenomethionine < 2,5-dihydrophenylalanine and m-fluorophenylalanine < o-fluorophenylalanine and norleucine < ethionine < p-fluorophenylalanine < azetidine-2-carboxylate < canavanine [1].

Microbiology Antimetabolite Toxicity Screening

Superior Preservation of Histone Acetyltransferase (HAT) Structure and Function with p-Fluorophenylalanine

A study on the global incorporation of monofluorinated phenylalanine analogs into the histone acetyltransferase (HAT) tGCN5 revealed that p-fluorophenylalanine (pFF) causes the smallest structural and functional perturbation compared to m-fluorophenylalanine (mFF) and o-fluorophenylalanine (oFF) [1]. This finding highlights the superior compatibility of the para-substituted analog for maintaining native-like protein properties.

Epigenetics Protein Biochemistry Structural Biology

Potent and Reversible G2-Phase Arrest of HeLa Cells at Low Micromolar Concentrations

p-Fluorophenylalanine acts as a specific and reversible inhibitor of the G2-to-M phase transition in mammalian cells. In a synchronized HeLa cell model, the addition of 0.5 mM p-Fluorophenylalanine during the mid-S phase resulted in the arrest of 93% of the cell population in the G2 phase [1]. This effect is reversible, and cells proceed synchronously into mitosis upon removal of the compound [1].

Cell Cycle Research Cancer Biology Synchronization Methods

Measured Antiplasmodial Activity with IC50 Values Between 10-16 µM Against Plasmodium falciparum

p-Fluoro-L-phenylalanine exhibits antiplasmodial activity against various strains of Plasmodium falciparum. In a 72-hour SYBR green assay, the compound demonstrated IC50 values ranging from 10,000.0 nM to 15,848.93 nM (10-15.8 µM) across different P. falciparum strains .

Malaria Research Antiparasitic Drug Discovery

Procurement-Driven Application Scenarios for p-Fluorophenylalanine (51-65-0)


Structural Biology and Protein NMR Spectroscopy

As a 19F NMR probe, p-fluorophenylalanine is the preferred phenylalanine analog when minimal perturbation to the native protein fold is required. Evidence shows it causes the smallest structural and functional disruption in the histone acetyltransferase tGCN5 compared to its ortho- and meta-fluoro isomers [1]. This makes it an ideal choice for biosynthetic incorporation into proteins for studying conformation, dynamics, and ligand interactions by 19F NMR without significantly altering the protein's native behavior.

Cell Cycle Synchronization in Mammalian Cell Culture

p-Fluorophenylalanine is a potent and reversible inhibitor of the G2-to-M phase transition in mammalian cells. It can be used to effectively arrest a synchronized population of HeLa cells (up to 93% efficiency at 0.5 mM) in the G2 phase for several hours [2]. This application is critical for cell biologists studying the biochemical events of late-stage cell cycle progression, mitotic entry, and chromosome dynamics.

Microbial Selection and Directed Evolution

The higher relative toxicity of p-fluorophenylalanine compared to its o- and m-fluoro isomers in E. coli provides a stronger selective pressure [3]. This makes it a superior agent for selecting mutants with altered amino acid metabolism or resistance mechanisms, and for use as a selection marker in yeast and bacterial transformation systems. Its well-characterized toxicity profile ensures robust and reproducible selection experiments.

Enzyme Engineering and Activity Modulation

The distinct and position-dependent impact of fluorophenylalanine isomers on enzyme activity makes p-fluorophenylalanine a valuable tool in enzyme engineering. For instance, its incorporation into the PvuII endonuclease results in a 4-fold decrease in specific activity compared to the m-isomer [4]. This predictable and quantifiable effect allows researchers to fine-tune enzyme kinetics or study the relationship between protein structure, dynamics, and catalytic function by strategically replacing phenylalanine residues.

Quote Request

Request a Quote for p-Fluorophenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.